3-(Pyridin-3-yl)propan-1-amine
Overview
Description
3-(Pyridin-3-yl)propan-1-amine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, featuring a propylamine chain attached to the third position of the pyridine ring. This compound is known for its utility in various organic synthesis transformations and has applications in the synthesis of complex molecules .
Scientific Research Applications
3-(Pyridin-3-yl)propan-1-amine is a valuable research chemical with applications in:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical transformations.
Biology: Employed in the study of biological pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for 3-(Pyridin-3-yl)propan-1-amine suggests that it is toxic if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the affected person should be moved to fresh air .
Relevant Papers Several papers related to this compound were found . These papers discuss various aspects of the compound, including its synthesis, use in organic transformations, and potential applications in the development of new chemical compounds.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is used in various organic synthesis transformations .
Biochemical Pathways
It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine .
Biochemical Analysis
Biochemical Properties
3-(Pyridin-3-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . This compound interacts with various enzymes and proteins, facilitating organic synthesis transformations. For instance, it is involved in the synthesis of pocket porphyrins, which are essential for various biochemical processes . The interactions between this compound and these biomolecules are primarily based on its ability to act as a nucleophile, participating in cyclization reactions and other organic transformations.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of nitric oxide and tumor necrosis factor-β, indicating its potential role in inflammatory responses . Additionally, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a nucleophile in various organic synthesis reactions, facilitating the formation of complex molecules . It also exhibits enzyme inhibitory properties, which can modulate the activity of specific enzymes involved in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8 °C . Its stability may be compromised under different conditions, leading to degradation and reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound participates in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine, leading to the formation of complex molecules . Additionally, it may influence metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic pathways, thereby altering the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its efficacy, as they determine the concentration and availability of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery and regulatory proteins . The subcellular localization of this compound is essential for its activity and function, as it determines the specific biochemical pathways and processes that it can influence.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyridin-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine, which yields 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine . Another method includes the synthesis from α-bromoketones and 2-aminopyridine under different reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve variations of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the propylamine chain are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized amines, reduced amines, and substituted pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine structure but differ in the functional groups attached to the pyridine ring.
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: This compound has a similar propylamine chain but features a chlorophenyl group instead of a pyridinyl group.
Uniqueness
3-(Pyridin-3-yl)propan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in synthesis and potential for biological activity make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-pyridin-3-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORPZWBVJRCLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543790 | |
Record name | 3-(Pyridin-3-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41038-69-1 | |
Record name | 3-Pyridinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41038-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pyridin-3-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyridin-3-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-(pyridin-3-yl)propan-1-amine in the context of nNOS?
A1: The research article investigates the structural characteristics of a mutated human nNOS heme domain when bound to this compound. [] This is significant because nNOS is an enzyme responsible for producing nitric oxide (NO) in the nervous system. Understanding how small molecules like this compound interact with nNOS can provide valuable insights into the enzyme's function and potentially lead to the development of novel therapeutic agents targeting NO-related pathways.
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